molecular formula C7H6ClFS B1369586 3-Chloro-2-fluorothioanisole CAS No. 214057-24-6

3-Chloro-2-fluorothioanisole

Cat. No. B1369586
CAS RN: 214057-24-6
M. Wt: 176.64 g/mol
InChI Key: BKBZGYSOFAPDJC-UHFFFAOYSA-N
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Description

3-Chloro-2-fluorothioanisole is a chemical compound with the molecular formula C7H6ClFS . It is used in diverse scientific research due to its unique properties, finding applications in fields like pharmaceuticals, materials science, and organic synthesis.


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-fluorothioanisole consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a methylthio group . The InChI code for this compound is 1S/C7H6ClFS/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 .


Physical And Chemical Properties Analysis

3-Chloro-2-fluorothioanisole is a liquid at room temperature . It has a molecular weight of 176.64 . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

1. Molecular Structure Analysis

The study of 3-fluorothioanisole (3FTA), a related compound to 3-Chloro-2-fluorothioanisole, reveals insights into its molecular structure. Spectroscopic measurements and theoretical calculations indicate the existence of stable cis- and trans-rotamers in the ground state and the first electronically excited state. This research provides understanding of the structural properties of such compounds and their electronic excitation energies (Zhang, Li, & Gao‐Lei Hou, 2022).

2. Reaction Dynamics in Photochemical Processes

Research on the photodehalogenation of chlorobenzene derivatives, which are closely related to 3-Chloro-2-fluorothioanisole, shows the generation of phenyl cations and potentially benzyne. This study provides valuable insights into the effects of substituents on photochemical reactions and their outcomes, which can be crucial for understanding and manipulating reactions involving 3-Chloro-2-fluorothioanisole derivatives (Protti, Dichiarante, Dondi, Fagnoni, & Albini, 2012).

3. Exploration of C–Cl Bond Activation

A study on the photochemical reaction of d6 Re(I) complex with substituted dichloroarenes, including compounds similar to 3-Chloro-2-fluorothioanisole, examines the C–Cl bond activation. This research is significant for understanding the reactivity and selectivity in reactions involving chloro-fluoro aromatic compounds, which is pertinent to the scientific applications of 3-Chloro-2-fluorothioanisole (Aballay, Clot, Eisenstein, Garland, Godoy, Klahn, Muñoz, & Oelckers, 2005).

4. Applications in Organic Synthesis

The synthesis of 3-Chloro-4-fluorobenzoylthiourea, a compound structurally related to 3-Chloro-2-fluorothioanisole, indicates potential applications in the field of organic synthesis. This study reveals the preparation process and the herbicidal activity of the synthesized compound, highlighting the diverse utility of chloro-fluoro compounds in chemical synthesis and agriculture (Liu Chang-chun, 2006).

5. Femtosecond Wavepacket Dynamics

Investigations into the molecular structures of 2-fluorothioanisole (2-FTA), closely related to 3-Chloro-2-fluorothioanisole, using femtosecond wavepacket dynamics, provide insights into the structural dynamics of these compounds. This study contributes to understanding the structural behavior in excited and cationic states, which is essential for applications that require precise control of molecular structures and reactions (Kim, Woo, & Kim, 2021).

Safety and Hazards

The compound is classified as a moderate hazard. It has been associated with skin and eye irritation, as well as respiratory tract irritation . Safety precautions include avoiding breathing vapors and contact with skin and eyes .

properties

IUPAC Name

1-chloro-2-fluoro-3-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFS/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBZGYSOFAPDJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=CC=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591335
Record name 1-Chloro-2-fluoro-3-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-fluorothioanisole

CAS RN

214057-24-6
Record name 1-Chloro-2-fluoro-3-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-fluorothioanisole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 10 g (grams) (76 mmol (millimoles)) of 1-chloro-2-fluorobenzene in 75 mL (milliliters) of dry tetrahydrofuran (THF) was cooled with a dry ice/acetone bath and 34 mL (84 mmol) of 2.5M butyllithium was added dropwise under a nitrogen blanket over 45 min with stirring and cooling. The resulting solution was stirred for 2 hours at -78° C. A solution of 8.1 mL (91 mmol) of dimethyl disulfide in 10 mL of dry THF was added with stirring over a 30-min period keeping the temperature below -65° C. The mixture was allowed to warm to ambient temperature for 1 hour. It was then diluted with 75 mL of water. The resulting mixture was extracted with diethyl ether and the ether extract was dried over sodium sulfate and concentrated by evaporation under reduced pressure to obtain a yellow oil. This oil was purified by flash chromatography on 230-400 mesh silica gel eluting with a hexane/ethyl acetate mixture to obtain 9.0 g (69 percent of theory) of the title compound as a light yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two
Quantity
8.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four

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